molecular formula C8H5FN2O3 B1343667 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid CAS No. 885521-93-7

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid

Cat. No. B1343667
CAS RN: 885521-93-7
M. Wt: 196.13 g/mol
InChI Key: AQSFGIFQEGSOPI-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is a type of indazole . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indazole core structure . The indazole core structure consists of a pyrazole ring fused to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.135, a density of 1.8±0.1 g/cm3, a boiling point of 549.5±45.0 °C at 760 mmHg, and a flash point of 286.1±28.7 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Metabolic Profiling: Research on synthetic cannabinoids like AB-PINACA and its fluorinated analogs provides insights into metabolic pathways, highlighting the role of hydroxylation and carboxylation in producing primary metabolites. This underscores the importance of fluorine in modifying metabolic stability and metabolite profiles (Wohlfarth et al., 2015).
  • Fluorinated Compounds in Sensing Applications: Compounds with fluorine substituents, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, show potential as fluorescent probes for sensing magnesium and zinc cations. The presence of fluorine enhances sensitivity and selectivity in metal cation detection, indicating the versatility of fluorinated indazole derivatives in sensor development (Tanaka et al., 2001).
  • Fluorescent Dyes and Ligand Sensing: The development of fluorescent dyes incorporating fluorinated indazole structures demonstrates their utility in creating sensors for acidic environments. Such compounds, due to their conformationally restrained structures, exhibit bright fluorescence and can be used in detecting changes in pH or the presence of specific ions (Wrona-Piotrowicz et al., 2022).

Pharmacological Applications

  • Antitumor and Analgesic Activities: Certain derivatives of fluorinated indazoles have been investigated for their antitumor properties, indicating the potential of these compounds in cancer therapy. Additionally, the synthesis and evaluation of indazole derivatives for analgesic activity suggest their promise in pain management (Hao et al., 2017; Zaheer et al., 2021).

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes or transporters.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cell signaling and gene expression following prolonged exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of indazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to be transported by organic anion transporters, which can influence their distribution in tissues . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize to the nucleus, where they can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFGIFQEGSOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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